molecular formula C10H14N2O3 B2839766 2-methoxy-5-nitro-N-(propan-2-yl)aniline CAS No. 164650-41-3

2-methoxy-5-nitro-N-(propan-2-yl)aniline

Cat. No.: B2839766
CAS No.: 164650-41-3
M. Wt: 210.233
InChI Key: REROIBZIPDUMTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-5-nitro-N-(propan-2-yl)aniline is a substituted aniline derivative characterized by:

  • Methoxy group (-OCH₃) at the 2-position of the benzene ring.
  • Nitro group (-NO₂) at the 5-position.
  • N-isopropyl (-N-(propan-2-yl)) substituent on the amine group.

This compound’s structure imparts unique electronic and steric properties. The nitro group is strongly electron-withdrawing, while the methoxy group is electron-donating via resonance, creating a polarized aromatic system. The bulky isopropyl group increases steric hindrance, influencing reactivity and solubility.

Properties

IUPAC Name

2-methoxy-5-nitro-N-propan-2-ylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c1-7(2)11-9-6-8(12(13)14)4-5-10(9)15-3/h4-7,11H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REROIBZIPDUMTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=C(C=CC(=C1)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

2-methoxy-5-nitro-N-(propan-2-yl)aniline can be synthesized through a multi-step process. One common method involves the nitration of 2-methoxyaniline to introduce the nitro group at the 5-position. This is followed by the alkylation of the amino group with isopropyl halides under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale nitration and alkylation reactions. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-methoxy-5-nitro-N-(propan-2-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-methoxy-5-amino-N-(propan-2-yl)aniline, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

2-methoxy-5-nitro-N-(propan-2-yl)aniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other materials

Mechanism of Action

The mechanism of action of 2-methoxy-5-nitro-N-(propan-2-yl)aniline involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components. The methoxy group may influence the compound’s solubility and reactivity, while the isopropyl group can affect its binding affinity to specific targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Table 1: Key Structural and Property Comparisons
Compound Name Molecular Formula Substituents (Position) Molecular Weight (g/mol) Key Properties/Applications
2-Methoxy-5-nitro-N-(propan-2-yl)aniline C₁₀H₁₃N₂O₃ -OCH₃ (2), -NO₂ (5), -N-(iPr) ~209.22* High polarity, potential explosives analysis
2-Methoxy-5-methyl-N-(propan-2-yl)aniline C₁₁H₁₇NO -OCH₃ (2), -CH₃ (5), -N-(iPr) 179.26 Lower reactivity (methyl vs. nitro)
4-Methoxy-5-methyl-2-nitroaniline C₈H₁₀N₂O₃ -OCH₃ (4), -CH₃ (5), -NO₂ (2) 182.18 Bioactive intermediate
3-Chloro-N-(4-ethoxyphenyl)-5-methoxy-2-nitrosoaniline C₁₅H₁₅ClN₂O₂ -Cl (3), -OCH₃ (5), -NO (2), -N-(4-EtOPh) 314.75 Nitroso group enhances redox activity
2-Methoxy-5-nitroaniline C₇H₈N₂O₃ -OCH₃ (2), -NO₂ (5) 168.15 Explosives analysis standard

*Calculated based on substituent contributions.

Electronic and Steric Effects

  • Nitro vs. Methyl Substituents :

    • The nitro group in this compound increases acidity (due to electron-withdrawing effects) compared to the methyl group in 2-methoxy-5-methyl-N-(propan-2-yl)aniline . This also alters UV-Vis absorption, critical for analytical applications .
    • Nitro groups enhance electrophilic substitution resistance, whereas methyl groups activate the ring for further reactions.
  • Steric Hindrance :

    • The N-isopropyl group in the target compound reduces nucleophilic attack rates compared to smaller N-alkyl groups (e.g., N-methyl or N-ethyl analogs).

Stability and Reactivity

  • Thermal Stability :
    • Nitro-containing compounds like this compound may exhibit lower thermal stability compared to methyl or methoxy derivatives, requiring storage at 0–6°C .
  • Hydrogen Bonding :
    • The N-isopropyl group reduces hydrogen-bonding capacity versus primary amines, impacting crystal packing (e.g., weaker intermolecular forces vs. N-ethyl analogs) .

Biological Activity

2-Methoxy-5-nitro-N-(propan-2-yl)aniline is a substituted aniline compound that has gained attention in recent years due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic properties, as well as the mechanisms through which it exerts these effects.

Chemical Structure and Properties

The molecular formula of this compound is C11H15N3O3C_{11}H_{15}N_{3}O_{3}, and its structure includes a methoxy group, a nitro group, and an isopropyl substituent on the aniline moiety. The presence of these functional groups contributes to its unique chemical properties and biological activities.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. Studies demonstrate that compounds with similar structures have shown efficacy against various bacterial strains. The mechanism of action may involve the inhibition of essential enzymes or disruption of cell membrane integrity.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. For instance, it has been shown to induce apoptosis in cancer cells through the activation of caspases, which are critical mediators in the apoptotic pathway.

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical Cancer)9.27Induction of apoptosis via caspase activation
CaCo-2 (Colon Cancer)3.00Inhibition of cell proliferation
MCF-7 (Breast Cancer)5.00Receptor modulation

Other Therapeutic Effects

In addition to its antimicrobial and anticancer properties, preliminary studies suggest that this compound may possess anti-inflammatory and analgesic effects. These activities are likely mediated through inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, thereby disrupting cellular functions.
  • Receptor Interaction : It can act as an agonist or antagonist at specific receptors, modulating signaling pathways that are crucial for cell survival and proliferation.
  • Induction of Apoptosis : By activating apoptotic pathways, it can lead to programmed cell death in cancerous cells.

Case Studies

Several case studies have highlighted the effectiveness of this compound in various biological assays:

  • Study on Anticancer Activity : A recent study evaluated the cytotoxic effects of this compound against a panel of cancer cell lines. The results indicated a significant reduction in cell viability with IC50 values ranging from 3.00 µM to 9.27 µM across different cancer types .
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties against Gram-positive and Gram-negative bacteria, demonstrating that the compound inhibited bacterial growth effectively at low concentrations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.